2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile
Description
Properties
IUPAC Name |
2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-9(11)13-7-2-1-6(3-4-12)5-8(7)14-9/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDSGFSPCQGELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401255676 | |
| Record name | 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68119-31-3 | |
| Record name | 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68119-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile typically involves the reaction of 2,2-difluorobenzo[D][1,3]dioxole with acetonitrile under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Substituted benzodioxoles.
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key Analogs:
Impact of Modifications :
- Reactivity : The nitrile group in the target compound enables nucleophilic additions (e.g., forming amides or cyclopropanes), whereas aldehydes (656-42-8) are more electrophilic .
- Metabolic Stability: Difluoro substitution at the 2,2-position enhances metabolic resistance compared to non-fluorinated analogs, as seen in CYP metabolism studies .
Spectroscopic and Physical Properties
NMR Data Comparison:
Key Observations :
Advantages of Target Compound :
Recommendations :
Biological Activity
2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile (CAS No. 68119-31-3) is a synthetic organic compound with notable potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a difluorobenzo[d][1,3]dioxole moiety, suggests various biological activities that warrant thorough investigation.
- Molecular Formula : C₉H₅F₂N₁O₂
- Molecular Weight : 197.14 g/mol
- CAS Number : 68119-31-3
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The difluorobenzo[d][1,3]dioxole structure enhances the compound's stability and reactivity, facilitating its participation in various biochemical pathways. The acetonitrile group may contribute to its solubility and interaction with biological macromolecules.
Biological Activity
Research has shown that compounds containing the difluorobenzo[d][1,3]dioxole structure exhibit significant biological activities:
Anticancer Activity
Recent studies have highlighted the potential of fluorinated compounds in cancer therapy. For instance, fluorinated derivatives of glucose analogs have demonstrated enhanced cytotoxic effects against glioblastoma cells by inhibiting glycolysis more effectively than their non-fluorinated counterparts . This indicates that similar mechanisms may be applicable to this compound.
Neuroprotective Effects
In vitro studies suggest that compounds with similar structures can exhibit neuroprotective properties by modulating oxidative stress pathways. The presence of fluorine atoms can enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier and exert neuroprotective effects against neurodegenerative diseases.
Case Studies and Research Findings
Several studies have focused on related compounds and their biological activities:
- Fluorinated Derivatives : A study on fluorinated derivatives of 2-deoxy-d-glucose demonstrated that these compounds could inhibit hexokinase activity more effectively than non-fluorinated variants. This suggests that modifications at the C-2 position can enhance pharmacological properties .
- Cystic Fibrosis Treatment : Research has indicated that compounds derived from difluorobenzo[d][1,3]dioxole structures may be useful in treating CFTR-mediated diseases such as cystic fibrosis. These compounds are being explored for their ability to stabilize protein interactions crucial for cellular function .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅F₂N₁O₂ |
| Molecular Weight | 197.14 g/mol |
| CAS Number | 68119-31-3 |
| Anticancer Activity | Inhibits glycolysis in GBM cells |
| Neuroprotective Effects | Modulates oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
